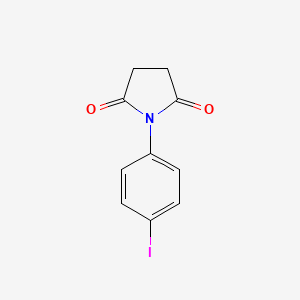

1-(4-Iodophenyl)pyrrolidine-2,5-dione

描述

Contextualizing Pyrrolidine-2,5-dione Scaffolds in Organic Chemistry Research

The pyrrolidine-2,5-dione ring system, a five-membered heterocyclic motif, is a privileged scaffold in the realm of organic and medicinal chemistry. nih.gov This structural unit is a key component in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities. nih.gov The inherent features of the pyrrolidine (B122466) ring, such as its three-dimensional character and the potential for stereochemical diversity, allow for a thorough exploration of chemical space, a critical aspect of drug discovery. wikipedia.orgwikipedia.org

Derivatives of pyrrolidine-2,5-dione have been extensively investigated for their therapeutic potential, with research highlighting their efficacy as anticonvulsant and anti-inflammatory agents. The ability to readily introduce various substituents onto the pyrrolidine-2,5-dione core allows chemists to fine-tune the properties of the resulting molecules, leading to the development of compounds with enhanced activity and selectivity.

Specific Research Focus on 1-(4-Iodophenyl)pyrrolidine-2,5-dione as a Versatile Building Block

The true synthetic power of this compound lies in the strategic placement of an iodine atom on the phenyl ring. This iodo group serves as a highly effective "handle" for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.

The presence of the reactive C-I bond allows this compound to participate in a range of transformations, including the renowned Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are celebrated for their broad substrate scope and functional group tolerance, making them ideal for the late-stage functionalization of molecules. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgrug.nl

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈INO₂ |

| Molecular Weight | 301.08 g/mol |

| Appearance | Solid |

| Key Functional Groups | Pyrrolidine-2,5-dione, Iodophenyl |

Research has demonstrated the successful synthesis of various 4-substituted this compound derivatives. These syntheses often involve addition reactions with amines and thiols. Furthermore, derivatives containing a terminal acetylene (B1199291) moiety have been effectively converted into the corresponding 1,4-triazolyl derivatives, showcasing the compound's utility in click chemistry, a class of reactions known for their high efficiency and selectivity.

The versatility of this compound is further highlighted by its amenability to a variety of palladium-catalyzed cross-coupling reactions. These reactions leverage the reactivity of the aryl iodide to forge new bonds, dramatically expanding the molecular diversity achievable from this single precursor.

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Resulting Bond | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids/Esters | C-C | Forms biaryl and vinyl-aryl structures common in pharmaceuticals. nih.govmdpi.comresearchgate.netsemanticscholar.org |

| Heck Reaction | Alkenes | C-C | Creates substituted alkenes, key intermediates in many synthetic routes. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comresearchgate.net |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Constructs aryl alkynes, important in materials science and natural product synthesis. wikipedia.orgnih.govresearchgate.netnih.govresearchgate.net |

| Buchwald-Hartwig Amination | Amines | C-N | Forms arylamines, a ubiquitous functional group in medicinal chemistry. nih.govwikipedia.orgrug.nllibretexts.orgresearchgate.net |

The ability to participate in these diverse and powerful transformations solidifies the status of this compound as a highly valuable and versatile building block in the synthetic chemist's toolkit. Its application facilitates the efficient construction of complex and potentially bioactive molecules, driving forward innovation in both academic and industrial research settings.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-iodophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKOTYZMRQZKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295463 | |

| Record name | 1-(4-iodophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94590-85-9 | |

| Record name | NSC102078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-iodophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-IODOPHENYL)SUCCINIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Iodophenyl Pyrrolidine 2,5 Dione and Its Derivatives

Established Synthetic Routes to Pyrrolidine-2,5-dione Core Structures

The formation of the fundamental pyrrolidine-2,5-dione ring is a well-understood process in organic chemistry, with several reliable methods available for its construction.

Nucleophilic Acyl Substitution Strategies

The most direct and widely used method for synthesizing N-substituted succinimides, including 1-(4-Iodophenyl)pyrrolidine-2,5-dione, is through the nucleophilic acyl substitution reaction between a primary amine and a succinic acid derivative. Typically, this involves the condensation of succinic anhydride (B1165640) with the corresponding amine. The reaction proceeds via the initial attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a succinamic acid intermediate. Subsequent intramolecular cyclization, usually promoted by heat or a dehydrating agent, expels a molecule of water to form the stable five-membered imide ring.

An environmentally friendly approach involves carrying out this reaction in hot water, which serves as an ideal medium for the synthesis of both N-alkyl and N-aryl substituted succinimides without the need for a catalyst. researchgate.net The mechanism in this case is believed to proceed directly from the succinic acid and the primary amine without the intermediate formation of succinic anhydride. researchgate.net The general reactivity trend in nucleophilic acyl substitution places acid anhydrides as highly reactive precursors for such transformations. youtube.com

Rearrangement Reactions for Pyrrolidine-2,5-dione Formation

Beyond classical condensation, certain rearrangement reactions provide alternative pathways to the pyrrolidine-2,5-dione core. A notable example is a process involving a Michael addition followed by a Nef-type rearrangement. In a reported synthesis, coumarin (B35378) derivatives react with nitromethane (B149229) in a one-pot process to yield 1-hydroxy-4-(2-hydroxyphenyl)-pyrrolidine-2,5-dione derivatives. The proposed mechanism involves three key stages:

Michael Addition: The conjugate addition of deprotonated nitromethane to the coumarin substrate.

Nef-type Rearrangement: Migration of an oxygen atom within the resulting nitromethyl group to form a nitroso-hydroxymethyl intermediate.

Cyclization: The final ring-closing step, which is facilitated by the tautomerization of the nitroso-hydroxymethyl group, forms the pyrrolidine-2,5-dione ring with concurrent opening of the coumarin's lactone ring.

Quantum chemical studies have shown that while the initial Michael addition has a low energy barrier, the subsequent tautomerization and rearrangement steps are more energy-demanding. Other rearrangements, such as the Wolff and Beckmann rearrangements, are also known strategies for synthesizing cyclic structures, though their direct application to this specific scaffold is less common. libretexts.org

Targeted Synthesis of this compound Derivatives

The synthesis of substituted derivatives of this compound often starts from the corresponding unsaturated analogue, N-(4-Iodophenyl)maleimide. The double bond in the maleimide (B117702) ring serves as a handle for introducing substituents at the C3 and C4 positions through various addition reactions.

Addition Reactions in the Presence of Catalytic Systems

Catalytic systems are instrumental in achieving efficient and selective addition reactions to N-substituted maleimides. Both metal-based and organic catalysts have been successfully employed. For instance, the asymmetric Michael addition of aldehydes to a variety of N-substituted maleimides can be catalyzed by in situ-formed chiral inorganic-organic hybrid materials, such as L-phenylalanine on clay minerals. rsc.org This method provides optically pure succinimides with excellent enantioselectivities (up to 99%). rsc.org

Thiourea-based organocatalysts have also proven effective for the enantioselective Michael addition of isobutyraldehyde (B47883) to N-phenylmaleimide, achieving high yields and enantioselectivity even at very low catalyst loadings in aqueous media. nih.gov The mechanism involves the formation of an enamine from the aldehyde and catalyst, while the thiourea (B124793) moiety activates the maleimide electrophile via hydrogen bonding. nih.gov

Below is a table summarizing catalytic addition reactions to N-substituted maleimides.

| Catalyst System | Reactants | Solvent | Key Findings | Yield | Ref |

| L-Phenylalanine/Bentonite | Propanal, N-phenylmaleimide | Ethyl Acetate | High enantioselectivity (99% ee) | 99% | rsc.org |

| (R,R)-Thiourea catalyst | Isobutyraldehyde, N-phenylmaleimide | Water | Low catalyst loading (0.01 mol%) | >97% | nih.gov |

| Peptide (H-Pro-Pro-Asp-NHC12H25) | n-Butanal, 3-Phenylmaleimide | Toluene/HEPES | Forms succinimides with three contiguous stereogenic centers | High | nih.gov |

Conjugate Addition Approaches to N-Substituted Maleimides

Conjugate addition, or Michael addition, is a cornerstone strategy for the synthesis of 3-substituted succinimide (B58015) derivatives from N-substituted maleimides. acs.org This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system of the maleimide. A wide range of nucleophiles, including aldehydes, thiols, and amines, can be utilized. acs.orgresearchgate.net

Organocatalytic approaches have been particularly successful. For example, the asymmetric conjugate addition of α-substituted cyanoacetates to N-substituted maleimides using Takemoto's catalyst (a cinchona alkaloid-derived thiourea) yields chiral succinimides with two adjacent stereogenic centers in good yields and selectivities. researchgate.net Similarly, peptide-based catalysts have been developed for the conjugate addition of aldehydes to C-substituted maleimides, enabling the synthesis of complex succinimides with three contiguous stereocenters. nih.gov This reaction is highly chemoselective, proceeding effectively even without a protecting group on the maleimide nitrogen. nih.gov These methods highlight the power of conjugate addition to generate stereochemically rich succinimide structures. nih.govresearchgate.net

Metal-Free Strategies for Succinimide Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic routes for succinimides. These methods avoid the use of potentially toxic and expensive transition metals.

One innovative approach utilizes visible light to promote a radical cascade iodo-sulfonylation of aza-1,6-enynes, yielding highly functionalized succinimides. rsc.orgrsc.orgscilit.com This reaction proceeds under mild, oxidant-free conditions in an eco-friendly solvent like PEG-400, demonstrating high atom economy and excellent stereoselectivity. rsc.orgrsc.org Another metal-free method involves the intramolecular Alder-ene reaction of 1,6-enynes, which offers an efficient pathway to the succinimide scaffold. acs.org

Furthermore, N-aryloxyimides can be synthesized in excellent yields through the metal-free arylation of N-hydroxysuccinimide with diaryliodonium salts. nih.gov These examples showcase the growing trend towards sustainable and metal-free organic transformations in the synthesis of succinimide derivatives.

The table below details findings from metal-free synthetic strategies.

| Reaction Type | Reactants | Conditions | Key Features | Yield | Ref |

| Radical Cascade Iodo-sulfonylation | Aza-1,6-enyne, Sulfonyl iodide | Blue LED, PEG-400, rt | Metal-free, oxidant-free, high stereoselectivity | 72-81% | rsc.org |

| Intramolecular Alder-Ene | 1,6-Enyne | Heat | Metal-free, green, efficient | Good | acs.org |

| Arylation | N-hydroxysuccinimide, Diaryliodonium salt | Base | Metal-free, rapid reaction | Excellent | nih.gov |

Optimization of Reaction Parameters and Scalability Considerations in Laboratory Synthesis

The successful laboratory synthesis of this compound, a key intermediate for various chemical applications, hinges on the careful optimization of reaction parameters. Achieving high yields, purity, and efficient scalability requires a systematic approach to refining the synthetic methodology. Key areas of focus include the selection of an appropriate solvent system, the choice and role of the catalyst, and the methods used for monitoring reaction progress and purifying the final product. These factors are interconnected and must be considered in concert to develop a robust and reproducible synthetic protocol. Research into the synthesis of N-arylsuccinimides and related N-arylimides provides a foundational understanding for optimizing the production of this specific compound. researchgate.net

Solvent System Optimization

The choice of solvent is critical as it influences reactant solubility, reaction rate, and sometimes the reaction pathway itself. For the synthesis of N-arylimides, which includes this compound, a variety of solvent systems have been explored. The primary goal is to find a solvent that can dissolve both the amine (e.g., 4-iodoaniline) and the anhydride (e.g., succinic anhydride) or related precursors, while facilitating the desired chemical transformation, often at elevated temperatures.

Commonly used solvents for N-arylation reactions include high-boiling point aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net These solvents are effective at dissolving a wide range of organic substrates and are often employed in metal-catalyzed coupling reactions. For instance, copper-catalyzed coupling reactions of allylic halides and terminal alkynes, which share mechanistic similarities with some N-arylation routes, are typically performed in DMSO or DMF. researchgate.net

In an effort to develop more environmentally friendly or "greener" synthetic methods, researchers have also investigated aqueous solvent systems. A mixture of water and an organic co-solvent like isopropyl alcohol (IPA) has been shown to be effective for the synthesis of N-arylimidazole derivatives. biomedres.us The addition of IPA improves the solubility of the substrates in water, creating a suitable medium for the reaction to proceed. biomedres.us In some base-catalyzed syntheses of related heterocyclic diones, ethanol (B145695) and water mixtures have been successfully used, highlighting the versatility of protic solvents under specific conditions. bepls.com

The optimization process often involves screening a range of solvents to determine the best balance of yield, reaction time, and ease of product isolation. The polarity and boiling point of the solvent are key parameters that are adjusted to suit the specific reaction being performed.

Table 1: Comparison of Solvent Systems in N-Arylation Reactions

| Solvent System | Reaction Type | Advantages | Disadvantages | Source |

| DMSO / DMF | Copper-catalyzed coupling | High solubility of reactants, suitable for high temperatures. | High boiling point can complicate removal, potential for side reactions. | researchgate.net |

| H₂O / Isopropyl Alcohol | Palladium-catalyzed N-arylation | Environmentally friendly, can increase reaction yield. | Substrate solubility can be limited, requires co-solvent. | biomedres.us |

| Toluene | Brønsted acid-catalyzed coupling | Good for specific catalytic systems, allows for azeotropic water removal. | Lower polarity may not suit all reactants. | nih.gov |

| Ethanol / Water | Base-catalyzed condensation | "Green" solvent, readily available, easy to remove. | May not be suitable for all starting materials or catalysts. | bepls.com |

Catalyst Selection and Role in Reaction Efficiency

Catalysis is fundamental to many modern methods for forming the C-N bond in N-arylsuccinimides. The catalyst's role is to lower the activation energy of the reaction, thereby increasing the rate and often allowing the reaction to proceed under milder conditions than would otherwise be possible. The choice of catalyst is a critical parameter to optimize for maximizing reaction efficiency and yield.

Copper-Based Catalysts: Copper catalysts, particularly copper(I) iodide (CuI), are widely used for N-arylation reactions. organic-chemistry.org They are often employed in combination with a ligand, such as a diamine, which coordinates to the copper center and facilitates the catalytic cycle. organic-chemistry.org These systems are effective for coupling aryl halides, including aryl iodides, with nitrogen heterocycles and amines. organic-chemistry.org In some syntheses, composite catalysts like copper(II) oxide-calcium carbonate (CuO-CaCO₃) have been investigated. researchgate.net The study of these biogenic catalysts in the direct amidation of succinic acid with aniline (B41778) revealed that while the reaction can proceed thermally at high temperatures (e.g., 150°C), the catalyst can improve conversion rates at lower temperatures. researchgate.net The nucleophilicity of the amine is also a key factor; for example, p-toluidine (B81030) shows higher conversion than aniline due to the electron-donating effect of the methyl group. researchgate.net

Palladium-Based Catalysts: Palladium complexes are another powerful class of catalysts for C-N bond formation, often used in Buchwald-Hartwig amination reactions. Catalytic systems can consist of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a bulky, electron-rich phosphine (B1218219) ligand like RuPhos. organic-chemistry.orgnih.govresearchgate.net Heterogeneous palladium catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), offer advantages in terms of catalyst recovery and reuse, which is a significant consideration for scalability and green chemistry. biomedres.us These catalysts have proven effective in the synthesis of N-arylimidazoles from aryl halides. biomedres.us

Other Catalytic Systems: Beyond transition metals, other catalytic systems have been developed. Lewis acids can promote the synthesis of N-arylimides from dicarboxylic anhydrides and amines. acs.org In some cases, simple bases like sodium hydroxide (B78521) or lithium hydroxide are sufficient to catalyze the condensation and subsequent cyclization. researchgate.netbepls.com The choice between these systems depends on the specific substrates, desired reaction conditions, and cost considerations for potential scale-up.

Table 2: Overview of Catalytic Systems for N-Arylimide Synthesis

| Catalyst System | Example(s) | Role in Reaction | Key Features | Source(s) |

| Copper-Based | CuI / Diamine Ligand; CuO-CaCO₃ | Facilitates Ullmann-type coupling of aryl halides with N-nucleophiles. | Cost-effective, versatile for various functional groups. | researchgate.netresearchgate.netorganic-chemistry.org |

| Palladium-Based | Pd₂(dba)₃ / RuPhos; Pd/AlO(OH) NPs | Enables Buchwald-Hartwig amination/coupling. | High efficiency and broad substrate scope; heterogeneous options allow for recyclability. | biomedres.usorganic-chemistry.orgnih.gov |

| Lewis Acids | Not specified | Activates the anhydride carbonyl group toward nucleophilic attack. | Metal-free alternative, mild conditions. | acs.org |

| Base Catalysis | LiOH, NaOH | Promotes condensation and ring-closing dehydration. | Simple, inexpensive reagents suitable for specific condensation reactions. | researchgate.netbepls.com |

Reaction Monitoring and Purification Techniques

Effective laboratory synthesis requires robust methods for tracking the progress of the reaction and purifying the desired product.

Reaction Monitoring: Monitoring the consumption of starting materials and the formation of the product is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-reaction. The most common technique for qualitative monitoring in a laboratory setting is Thin-Layer Chromatography (TLC) . nih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the disappearance of the reactants and the appearance of the product spot. The choice of an appropriate solvent system (eluent) is critical for achieving good separation of the spots on the TLC plate. nih.gov For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Purification Techniques: Once the reaction is deemed complete, the crude product must be isolated and purified. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Column Chromatography: This is a standard and versatile technique for purifying organic compounds. nih.gov The crude mixture is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or solvent mixture (eluent) is passed through the column. Components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation.

Recrystallization: If the product, such as this compound, is a solid, recrystallization is often an effective purification method. This technique involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The product crystallizes out in a pure form, while impurities remain dissolved in the solvent.

Extraction: A liquid-liquid extraction is often performed as an initial work-up step to separate the organic product from inorganic salts (e.g., from the catalyst or base) and water-soluble impurities.

For large-scale laboratory synthesis, the efficiency and scalability of the purification method are important considerations. Column chromatography can be time-consuming and require large volumes of solvent, making recrystallization a more attractive option for scalability if applicable.

Chemical Transformations and Functionalization Strategies of the Iodophenylpyrrolidinedione Scaffold

Reactivity of the Pyrrolidine-2,5-dione Core with the 4-Iodophenyl Substituent

The pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) ring, is a prominent heterocyclic motif in a variety of biologically active compounds. nih.govnih.gov The presence of the N-aryl substituent, in this case, a 4-iodophenyl group, influences the reactivity of the core. The electron-withdrawing nature of the phenyl ring can affect the nucleophilicity and basicity of the imide nitrogen and the acidity of the α-protons on the pyrrolidine (B122466) ring. acs.org

The carbonyl groups of the succinimide ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions. However, the stability of the five-membered ring often requires harsh reaction conditions for such transformations to occur. The reactivity of the α-positions to the carbonyl groups allows for the introduction of substituents, a key strategy in modifying the scaffold's properties.

Functionalization Reactions of the Iodophenyl Moiety

The iodophenyl group is a highly valuable handle for a wide range of chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the para-position of the phenyl ring, significantly expanding the chemical space accessible from the parent scaffold.

Oxidation Reactions

While specific examples of the direct oxidation of 1-(4-iodophenyl)pyrrolidine-2,5-dione are not extensively detailed in the available literature, analogous N-aryl succinimides can undergo oxidative transformations. These reactions can potentially target the phenyl ring or the succinimide moiety, depending on the oxidizing agent and reaction conditions. For instance, oxidation could lead to the formation of phenol (B47542) derivatives or potentially modify the pyrrolidine-2,5-dione ring.

Alkylation Reactions

The nitrogen atom of the pyrrolidine-2,5-dione ring in N-substituted imides is generally considered non-nucleophilic. However, alkylation can be achieved on the aromatic ring through Friedel-Crafts type reactions or on the succinimide ring under specific conditions, such as the use of strong bases to generate a nucleophilic enolate. While direct N-alkylation is not feasible due to the existing N-phenyl bond, functionalization of the phenyl ring or the succinimide methylene (B1212753) groups remains a viable strategy.

Allylation Reactions

Similar to alkylation, allylation reactions can be envisioned at either the aromatic ring or the succinimide core. Palladium-catalyzed allylic substitution reactions on the iodophenyl group could be a potential route for introducing allyl moieties. Alternatively, allylation of the succinimide ring could proceed via the formation of an enolate intermediate followed by reaction with an allyl halide.

Substitution Reactions on Related Phenylthio Groups

While the primary focus is on the iodophenyl group, analogous substitution reactions on related N-(phenylthio)succinimide derivatives provide insight into the reactivity of N-S bonds. The N-(phenylthio)succinimide scaffold is known to be a source of the electrophilic "PhS+" synthon. nih.gov Nucleophiles can attack the sulfur atom, leading to the transfer of the phenylthio group. This reactivity highlights the potential for the N-S bond in related structures to participate in various substitution reactions, offering another avenue for functionalization. nih.gov

Cross-Coupling Reactions for Scaffold Modification (e.g., Sonogashira by analogy with aryl halides)

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a particularly powerful tool for modifying this scaffold. wikipedia.orgresearchgate.netgold-chemistry.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orggold-chemistry.org

The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the iodo-substituted scaffold highly reactive. wikipedia.org This allows for selective coupling even in the presence of other, less reactive halides. The introduction of an alkyne moiety opens up a plethora of further synthetic transformations, including click chemistry and the synthesis of extended conjugated systems.

Below is a representative data table for the Sonogashira coupling of an aryl iodide, analogous to the reaction that would be performed on this compound.

| Entry | Aryl Iodide | Alkyne | Catalyst System | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenylacetylene | PdCl2(PPh3)2, CuI | Triethylamine | - | 95 |

| 2 | 4-Iodoanisole | 1-Heptyne | Pd(PPh3)4, CuI | DMF/Triethylamine | - | 88 |

| 3 | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | THF | Diisopropylamine | 92 |

| 4 | Methyl 4-iodobenzoate | Propargyl alcohol | PdCl2(dppf), CuI | Acetonitrile | Cesium carbonate | 85 |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(4-Iodophenyl)pyrrolidine-2,5-dione, both ¹H and ¹³C NMR are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.

Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrrolidine-2,5-dione ring and the 4-iodophenyl group.

The protons of the succinimide (B58015) ring are chemically equivalent and are expected to appear as a singlet in the aliphatic region of the spectrum. For the parent succinimide, these protons resonate at approximately 2.77 ppm in CDCl₃. spectrabase.com A similar chemical shift would be anticipated for the target compound.

The aromatic protons of the 4-iodophenyl group would exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. This pattern arises from the coupling between adjacent protons on the benzene (B151609) ring. The protons ortho to the iodine atom and those ortho to the nitrogen atom of the succinimide ring will have different chemical shifts due to the differing electronic effects of these substituents.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrrolidine-2,5-dione CH₂ | ~2.8 | Singlet |

| Aromatic CH (ortho to N) | 7.0-7.4 | Doublet |

| Aromatic CH (ortho to I) | 7.6-7.8 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons, the methylene (B1212753) carbons of the succinimide ring, and the carbons of the iodophenyl ring.

The two carbonyl carbons (C=O) of the succinimide ring are expected to appear in the downfield region of the spectrum, typically between 170 and 180 ppm. The methylene carbons (-CH₂-) of the ring would resonate in the aliphatic region, likely around 28-30 ppm.

The carbons of the 4-iodophenyl ring will show four distinct signals. The carbon atom bonded to the iodine (C-I) will have a chemical shift significantly influenced by the iodine atom, typically appearing at a lower field than the other aromatic carbons. The carbon atom bonded to the nitrogen (C-N) and the other two sets of equivalent aromatic carbons will also have characteristic chemical shifts. For comparison, in N-iodosuccinimide, the carbonyl carbons appear at approximately 173 ppm and the methylene carbons at around 28 ppm. researchgate.net

Expected ¹³C NMR Data:

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Pyrrolidine-2,5-dione C=O | 170-180 |

| Pyrrolidine-2,5-dione CH₂ | 28-30 |

| Aromatic C-I | 90-100 |

| Aromatic C-N | 130-140 |

| Aromatic CH | 125-135 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the dicarboximide and the substituted benzene ring.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. Typically, cyclic imides show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching. These bands are expected to appear in the region of 1700-1780 cm⁻¹. For succinimide itself, these bands are observed around 1700 cm⁻¹ and 1770 cm⁻¹. researchgate.net

The spectrum would also display characteristic absorptions for the C-N stretching of the imide, typically in the range of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the ring would appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (imide) | 1700-1780 | Strong |

| C-N (imide) | 1100-1300 | Medium |

| Aromatic C-H | >3000 | Medium-Weak |

| Aromatic C=C | 1450-1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

General Mass Spectrometry.

In a standard mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (301.08 g/mol ). The presence of iodine, with its characteristic isotopic pattern, would be a key identifier. The fragmentation pattern would likely involve the cleavage of the succinimide ring and the loss of fragments such as CO, CO-N, and the iodophenyl group.

High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₈INO₂), the calculated exact mass is 300.9599. HRMS analysis would be able to confirm this exact mass, providing unambiguous confirmation of the molecular formula and, consequently, the identity of the compound.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M]⁺ | 301.08 |

| [M]⁺ (HRMS) | 300.9599 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While the specific crystal structure of this compound is not publicly available in the searched crystallographic databases, extensive studies on closely related analogues provide a robust framework for understanding its likely structural characteristics. Analysis of compounds such as 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione nih.govdoaj.org and N-(4-Methylphenyl)succinimide nih.govresearchgate.net allows for an informed discussion of the expected molecular geometry and crystal lattice parameters.

These related structures consistently feature a pyrrolidine-2,5-dione ring, also known as a succinimide ring, attached to a para-substituted phenyl group. For instance, the crystal structure of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione was determined to be monoclinic with the space group P2/c. nih.gov The pyrrolidine-2,5-dione ring in this analogue adopts a shallow envelope conformation, with one of the methylene carbon atoms slightly out of the plane formed by the other atoms of the ring. nih.govdoaj.org A significant dihedral angle is observed between the plane of the phenyl ring and the mean plane of the succinimide ring, indicating a non-coplanar arrangement. In 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, this angle is 55.88 (8)°. nih.gov

To illustrate the typical crystallographic parameters for this class of compounds, the data for two analogues are presented below.

Crystallographic Data for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2/c | researchgate.net |

| a (Å) | 9.3684 (7) | nih.gov |

| b (Å) | 6.6146 (4) | nih.gov |

| c (Å) | 16.0720 (11) | nih.gov |

| β (°) | 99.939 (4) | nih.gov |

| Volume (ų) | 981.01 (12) | nih.gov |

| Z | 4 | nih.gov |

Crystallographic Data for N-(4-Methylphenyl)succinimide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | 13.543 (3) | nih.govresearchgate.net |

| b (Å) | 5.6539 (9) | nih.govresearchgate.net |

| c (Å) | 13.365 (3) | nih.govresearchgate.net |

| β (°) | 109.35 (2) | nih.govresearchgate.net |

| Volume (ų) | 965.6 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

The supramolecular assembly of N-aryl succinimides in the solid state is governed by a network of non-covalent interactions. Research on derivatives of this compound reveals that the crystal packing is primarily directed by weak intermolecular forces, including hydrogen bonds and other van der Waals interactions. spectrabase.com

In the crystal structure of related compounds, molecules are often linked into chains or more complex architectures through C—H···O hydrogen bonds. nih.gov For example, in 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, these interactions link the molecules into chains along the science-softcon.de direction. nih.govdoaj.org The oxygen atoms of the carbonyl groups in the succinimide ring act as hydrogen bond acceptors, while various C-H groups from the phenyl and succinimide rings act as donors.

Furthermore, studies on similar structures indicate the presence of C—H···π interactions, where a C-H bond points towards the center of the aromatic phenyl ring of an adjacent molecule. In the crystal structure of 4-substituted 1-(4-Iodophenyl)pyrrolidine-2,5-diones, it has been noted that molecules are held together through both C-H···π and C-H···O interactions. The molecules typically arrange in stacks parallel to one of the crystallographic axes.

The presence of an iodine atom in this compound introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (such as a carbonyl oxygen) on a neighboring molecule. While not explicitly detailed in the available literature for this specific compound, halogen bonding is a well-established force in the crystal engineering of iodo-substituted aromatic compounds and likely plays a significant role in the crystal packing of the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

While a specific, experimentally measured UV-Vis spectrum for this compound was not found in the surveyed literature, the expected spectral characteristics can be inferred from its structure and data from related compounds. The molecule contains two primary chromophores: the iodophenyl group and the dicarbonyl system of the succinimide ring.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring and n → π* transitions associated with the carbonyl groups.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the π-system of the benzene ring. Substituents on the ring can shift the position (λ_max) and intensity of these bands. The iodine atom, with its lone pairs, can participate in resonance with the ring, likely causing a bathochromic (red) shift compared to unsubstituted benzene.

n → π transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron from an oxygen atom's lone pair to an anti-bonding π* orbital of a carbonyl group. These are often observed as shoulders on the main π → π* absorption bands.

For context, the table below presents typical UV-Vis absorption data for related chromophoric systems, though not the specific title compound.

Illustrative UV-Vis Absorption Data for Related Chromophores

| Compound/System | λ_max (nm) | Transition Type | Solvent | Reference |

|---|---|---|---|---|

| Benzene | ~255 | π → π | Hexane | General Textbook Data |

| Acetone (for C=O) | ~279 | n → π | Hexane | General Textbook Data |

| Iodobenzene | 227, 257 | π → π* | Ethanol (B145695) | General Textbook Data |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate details of chemical reactions. For N-aryl succinimides like 1-(4-Iodophenyl)pyrrolidine-2,5-dione, these methods can elucidate the pathways of its formation and subsequent reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. nih.gov DFT calculations are employed to determine the ground state geometries, electronic properties, and vibrational frequencies of reactants, intermediates, transition states, and products. nih.govmdpi.com For N-aryl succinimides, DFT methods like B3LYP are commonly used with basis sets such as 6-311G(d,p) to model their structures and reaction energetics. mdpi.com These calculations can, for instance, explore the mechanism of its synthesis from succinic acid and a primary amine, which is proposed to proceed via a direct pathway in hot water without the need for a catalyst. researchgate.net DFT is also applied to understand the mechanisms of more complex transformations, such as palladium-catalyzed reactions where the electronic nature of the aryl substituent plays a critical role. nih.gov

A study on the decomposition of N-substituted diacetamides, which share the imide functionality, utilized various DFT functionals to analyze the effect of substituents on the nitrogen's electron delocalization, a key factor in their reactivity. nih.gov Similar approaches can be applied to this compound to understand how the iodo-substituent influences the electronic environment of the succinimide (B58015) ring.

Reaction Pathway and Transition State Analysis

The elucidation of a reaction mechanism involves mapping the potential energy surface that connects reactants to products. nih.gov This map includes stable intermediates and, crucially, the high-energy transition states that represent the energy barriers for the reaction. nih.govimperial.ac.uk Transition state theory (TST) is a fundamental concept used to understand and calculate reaction rates from the properties of these transition states. imperial.ac.uk

Computational methods can locate the geometry of transition states, which are saddle points on the potential energy surface. nih.gov For a reaction involving this compound, such as a nucleophilic attack on the carbonyl carbon, DFT calculations can model the approach of the nucleophile and the subsequent bond-forming and bond-breaking processes. The transition state would feature partially formed and broken bonds, and its structure provides invaluable information about the reaction's stereochemistry and feasibility. nih.gov The analysis of the vibrational frequencies of a computed transition state structure is critical; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Kinetic and Thermodynamic Selectivity Studies

Many chemical reactions can proceed through multiple pathways, leading to different products. The distribution of these products is governed by either kinetic or thermodynamic control. youtube.com

Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed the fastest, i.e., via the pathway with the lowest activation energy. youtube.com This is often favored at lower temperatures. youtube.comyoutube.com

Thermodynamic control predominates in reversible reactions where, given enough time and energy (e.g., at higher temperatures), the product distribution reflects the relative stabilities of the products. youtube.com The most stable product will be the major one, even if it is formed more slowly. youtube.com

Computational chemistry can predict which pathway is favored under different conditions by calculating the activation energies (for kinetic selectivity) and the relative energies of the final products (for thermodynamic selectivity). nih.govrsc.org For instance, in reactions of N-substituted itaconimides, a base-induced isomerization to the more thermodynamically stable maleimide (B117702) derivative is a competing pathway that can be studied computationally. acs.org In the context of this compound, different sites on the molecule could be susceptible to attack, and selectivity studies can predict the most likely outcome.

Table 1: Hypothetical Energy Profile for a Reaction of this compound

| Pathway | Activation Energy (kcal/mol) | Product Relative Energy (kcal/mol) | Control Favored |

|---|---|---|---|

| Pathway A | 15 | -5 | Kinetic |

| Pathway B | 20 | -10 | Thermodynamic |

Note: This table is illustrative and does not represent real experimental data.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure of this compound is key to rationalizing its reactivity. Analyses such as Frontier Molecular Orbital theory and charge distribution studies provide a detailed picture of where electrons are located and how they are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net

The energy and spatial distribution of the HOMO and LUMO of this compound dictate its behavior as an electrophile or nucleophile. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net For N-aryl succinimides, the HOMO is typically located on the phenyl ring, while the LUMO is often distributed over the succinimide carbonyl groups. The presence of the iodine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO and affect their distribution.

Table 2: Representative Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-Phenylsuccinimide | -6.5 | -1.2 | 5.3 |

| This compound | -6.7 | -1.5 | 5.2 |

Note: These values are representative and intended for illustrative purposes.

Charge Transfer and Substituent Electronic Effects

The distribution of electron density within this compound is uneven due to the presence of electronegative oxygen, nitrogen, and iodine atoms. This creates partial positive and negative charges on different atoms, which can be quantified using computational methods like Mulliken population analysis or by analyzing the molecular electrostatic potential (MEP). researchgate.net The carbonyl carbons of the succinimide ring are expected to be electrophilic (partially positive), making them susceptible to nucleophilic attack.

The iodine substituent on the phenyl ring exerts both an inductive and a resonance effect. researchgate.net As a halogen, iodine is inductively electron-withdrawing but can also donate electron density through resonance via its lone pairs. These electronic effects are transmitted through the pi-system of the phenyl ring to the succinimide moiety, influencing its reactivity. Computational studies can model these effects and predict how they modulate the charge distribution across the entire molecule, thereby affecting its interactions with other reagents. researchgate.net

Advanced Molecular Modeling and Simulation

Computational and theoretical chemistry provide powerful tools for investigating the molecular properties of chemical compounds. For this compound, advanced molecular modeling and simulation techniques offer insights into its three-dimensional structure, conformational flexibility, and interactions with surrounding solvent molecules. These investigations are crucial for understanding its chemical behavior and potential applications.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-N single bond connecting the 4-iodophenyl ring and the pyrrolidine-2,5-dione moiety. The pyrrolidine-2,5-dione ring itself is known to be nearly planar, though it can adopt a slight envelope or twisted conformation. uni-muenchen.dersc.org

Computational studies on analogous N-aryl imides often employ methods like Density Functional Theory (DFT) to perform relaxed potential energy surface (PES) scans. researchgate.netresearchgate.net Such a scan for this compound would involve systematically rotating the phenyl ring relative to the succinimide ring and calculating the energy at each step. This process helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

The rotational barrier around the C-N bond is another important aspect of the conformational analysis. DFT studies on related N-aryl maleimides have explored this rotational barrier to understand atropisomerism. researchgate.net A similar investigation for this compound would reveal the energy required for the interconversion of different rotamers.

Table 1: Illustrative Conformational Data for a Generic N-Aryl Succinimide based on Theoretical Calculations

| Conformational Parameter | Illustrative Value | Method of Determination |

| Dihedral Angle (Succinimide-Aryl) | 45-60° | DFT Potential Energy Surface Scan |

| Rotational Energy Barrier | 5-10 kcal/mol | DFT Calculation |

| Succinimide Ring Pucker | Slight envelope | X-ray Crystallography of Analogs |

Note: The data in this table is illustrative and based on typical values for N-aryl succinimides. Specific experimental or computational data for this compound is not available in the cited literature.

Solvation Effects and Solvatochromism

The interaction of a solute with its surrounding solvent can significantly influence its properties, particularly its electronic absorption spectrum. This phenomenon, known as solvatochromism, can be investigated through both experimental UV-Vis spectroscopy and computational methods like Time-Dependent Density Functional Theory (TD-DFT). readthedocs.iouni-muenchen.de

The polarity of the solvent is a key factor in determining the extent of solvatochromic shifts. researchgate.netnih.gov For a molecule like this compound, which possesses a permanent dipole moment, an increase in solvent polarity is expected to alter the energies of the ground and excited states differently, leading to a shift in the absorption maxima (λmax). These shifts can be either bathochromic (to longer wavelengths, red shift) or hypsochromic (to shorter wavelengths, blue shift), depending on the relative stabilization of the ground and excited states by the solvent.

Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), can predict these solvatochromic shifts. By performing TD-DFT calculations in the gas phase and in various solvent continua, it is possible to simulate the UV-Vis spectrum and analyze the nature of the electronic transitions involved. For N-aryl succinimides, the primary electronic transitions are typically of the π → π* type, originating from the aromatic ring and the carbonyl groups.

In addition to general polarity effects, specific solute-solvent interactions, such as hydrogen bonding, can play a crucial role. In protic solvents like alcohols, hydrogen bonds can form between the solvent molecules and the carbonyl oxygens of the succinimide ring. These interactions can further stabilize the molecule and influence the electronic transition energies.

While a detailed experimental study on the solvatochromism of this compound is not available in the reviewed literature, a hypothetical dataset based on studies of similar aromatic compounds is presented below to illustrate the expected trends.

Table 2: Illustrative UV-Vis Absorption Maxima (λmax) for a Generic N-Aryl Succinimide in Solvents of Varying Polarity

| Solvent | Polarity Index (ET(30)) | Illustrative λmax (nm) | Type of Shift (relative to Hexane) |

| Hexane | 31.0 | 260 | - |

| Dichloromethane | 40.7 | 265 | Bathochromic |

| Acetone | 42.2 | 268 | Bathochromic |

| Ethanol (B145695) | 51.9 | 272 | Bathochromic |

| Water | 63.1 | 275 | Bathochromic |

Note: The data in this table is illustrative and represents a hypothetical case for an N-aryl succinimide exhibiting a positive solvatochromic (bathochromic) shift with increasing solvent polarity. The specific values are not based on direct experimental measurements for this compound from the cited sources.

Synthetic Applications and Advanced Scaffold Design

Utility as a Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The pyrrolidine-2,5-dione moiety within 1-(4-Iodophenyl)pyrrolidine-2,5-dione functions as an excellent Michael acceptor, making it a suitable building block for MCRs, particularly in aza-Michael addition reactions.

The conjugate addition of amines to electron-deficient alkenes, such as the double bond in the succinimide (B58015) ring, is a fundamental carbon-nitrogen bond-forming reaction. researchgate.net This reactivity has been exploited using various catalysts to facilitate the addition of diverse amines to the pyrrolidine-2,5-dione core. researchgate.net Such reactions, often proceeding under mild conditions, allow for the one-pot synthesis of functionalized succinimide derivatives. For instance, a general and efficient method has been developed for the conjugate addition of a variety of aliphatic and aromatic amines to electron-deficient alkenes using a catalytic amount of manganese (II) chloride in a methanol-water medium, yielding β-amino derivatives in excellent yields at room temperature. researchgate.net

Below is a table summarizing catalytic systems used for aza-Michael additions relevant to the pyrrolidine-2,5-dione scaffold.

| Catalyst System | Amine Type | Conditions | Key Features |

| Manganese (II) Chloride | Aliphatic & Aromatic | Methanol-Water, Room Temp. | Simple, general, efficient method for β-amino derivatives. researchgate.net |

| Bromodimethylsulfonium bromide | Aliphatic & Benzylic | Solvent-free, Room Temp. | Chemoselective, very short reaction times. researchgate.net |

| Cerium(IV) Ammonium Nitrate (B79036) (CAN) | Various Amines | Not specified | Catalyzes aza-Michael addition to α,β-unsaturated electrophiles. researchgate.net |

| β-Cyclodextrin | Various Amines | Water, Mild Conditions | Environmentally benign, catalyst is recoverable and reusable. researchgate.net |

These MCR approaches provide a direct route to 4-substituted this compound derivatives, incorporating new points of diversity into the molecule in a single, efficient step.

Derivatization Strategies for Complex Molecular Architectures

The this compound scaffold is readily amenable to a range of derivatization strategies, enabling the synthesis of more complex molecules. researchgate.net The iodine atom on the phenyl ring provides a key handle for cross-coupling reactions, while the succinimide ring can be modified through various addition and functionalization reactions.

Research has demonstrated that 4-substituted this compound derivatives can be synthesized through addition reactions involving amines and thiols. researchgate.net Once these initial adducts are formed, they can undergo further functionalization, including alkylation and allylation reactions, to build more elaborate molecular frameworks. researchgate.net

A significant derivatization strategy involves the transformation of the this compound scaffold into advanced heterocyclic systems, such as 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This is typically achieved by first introducing a terminal alkyne moiety onto the core structure. These alkynyl derivatives are then converted into the corresponding 1,4-triazoles using a conventional "click chemistry" approach, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netnih.gov

The CuAAC reaction is a highly efficient and regioselective multicomponent reaction that joins an alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.org This method is prized for its reliability, mild reaction conditions, and broad substrate scope. rsc.org The synthesis of alkynyl maleimides, which share the pyrrolidine-2,5-dione core, has been accomplished via a one-step Sonogashira cross-coupling reaction, and these products were subsequently converted to 1,2,3-triazoles using this click chemistry approach. researchgate.net This two-step sequence allows for the fusion of the pyrrolidine-2,5-dione motif with the triazole ring system, a common scaffold in medicinal chemistry. nih.gov

The general transformation is outlined in the table below.

| Starting Material | Reaction Sequence | Resulting Heterocycle |

| Pyrrolidine-2,5-dione derivative with terminal alkyne | 1. Azide compound2. Copper(I) catalyst | 1,4-Disubstituted 1,2,3-triazole fused system. researchgate.net |

Development of Chiral Pyrrolidine-2,5-dione Derivatives for Asymmetric Synthesis Research

The pyrrolidine (B122466) ring is a ubiquitous and privileged structural motif in the field of asymmetric synthesis. nih.govunibo.itnih.gov Chiral substituted pyrrolidines, particularly C2-symmetrical 2,5-disubstituted derivatives, are of paramount importance as organocatalysts and as chiral ligands for metal-catalyzed transformations. nih.govrsc.org Consequently, significant research effort has been directed towards the stereoselective synthesis of enantiomerically enriched pyrrolidine derivatives. nih.gov

The development of chiral versions of this compound and related structures is a key area of research for creating novel catalysts and auxiliaries for asymmetric synthesis. Synthetic strategies often start from the chiral pool, using readily available enantiopure starting materials like pyroglutamic acid, or employ catalytic asymmetric methods. nih.gov

For example, chiral C2-symmetric 2,5-disubstituted pyrrolidines have been successfully synthesized and used as catalytic chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org In these studies, ligands such as N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine provided secondary alcohols with high chemical yields (85–95%) and excellent enantiomeric excesses (70–96% ee). rsc.org These results highlight the potential of the chiral pyrrolidine scaffold to induce high levels of stereocontrol. The development of chiral this compound derivatives follows this principle, aiming to create new, tunable ligands and organocatalysts where the electronic properties can be modified via the iodophenyl group. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies and Catalytic Systems for Functionalization

The synthesis of N-substituted succinimides typically involves the acylation of an amine with succinic anhydride (B1165640), followed by a cyclodehydration step. mdpi.com For 1-(4-Iodophenyl)pyrrolidine-2,5-dione, this involves the reaction of 4-iodoaniline (B139537) with succinic anhydride. Beyond this fundamental synthesis, current research emphasizes the development of more efficient and environmentally benign catalytic systems for both the initial synthesis and subsequent functionalization.

Modern synthetic approaches are moving towards atom-economical methods that minimize waste. For instance, manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, producing hydrogen gas as the only byproduct. organic-chemistry.org Another advanced method involves the use of a Lewis acid catalyst like tantalum(V) chloride on silica (B1680970) gel (TaCl₅-silica gel) under microwave irradiation to prepare imides from their corresponding anhydrides. organic-chemistry.org

Functionalization of the pyrrolidine-2,5-dione core is a key area of development. The Michael addition of amines or thiols to α,β-unsaturated systems is a common strategy. researchgate.net Efficient catalysts for this transformation include azaphosphatrane nitrate (B79036) salts, which can be anchored to a resin for reuse, and Cerium(IV) Ammonium Nitrate. researchgate.net Copper-catalyzed reactions are also prominent for functionalizing the succinimide (B58015) scaffold. For example, the synthesis of 4-substituted derivatives of this compound has been accomplished through an addition reaction using a copper salt in the presence of a base. researchgate.netfao.org

Table 1: Catalytic Systems for Synthesis and Functionalization of Pyrrolidine-2,5-diones

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Manganese Pincer Complex | Dehydrogenative Coupling | Forms cyclic imides from diols and amines; atom economical with H₂ as the byproduct. organic-chemistry.org |

| TaCl₅-Silica Gel | Imide Synthesis | Lewis acid-catalyzed reaction of anhydrides; utilizes microwave irradiation for acceleration. organic-chemistry.org |

| Azaphosphatrane Nitrate Salt | Aza/Thia-Michael Addition | Promotes the addition of amines and thiols to Michael acceptors; can be heterogenized on a resin. researchgate.net |

| Copper(I) Iodide (CuI) | Cross-Coupling | Catalyzes the coupling of allylic halides and terminal alkynes to the dione (B5365651) ring structure. researchgate.net |

| Cerium(IV) Ammonium Nitrate (CAN) | Aza-Michael Addition | Catalyzes the addition of amines to α,β-unsaturated electrophiles. researchgate.net |

Exploration of New Reactivity Modes and Chemical Transformations

Research into this compound is actively exploring new ways to transform the molecule at its two primary reactive sites: the aryl iodide and the succinimide ring.

The carbon-iodine bond on the phenyl ring is a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. This allows the iodo-substituent to be replaced with various functional groups, making it a critical building block. For instance, Sonogashira coupling with terminal alkynes can be used to introduce alkynyl groups, creating precursors for more complex structures like 1,2,3-triazoles via click chemistry. researchgate.net This reactivity is fundamental for constructing larger, functional molecules for applications in medicinal chemistry and materials science.

The succinimide ring itself possesses unique reactivity. A notable transformation is its reaction with hydroxylamine, which results in the opening of the imide ring to form N-hydroxybutaneamide derivatives, a class of hydroxamic acids. mdpi.com This is significant as hydroxamic acids are an important class of compounds in drug development, known for their ability to inhibit metalloenzymes. mdpi.com Furthermore, the pyrrolidine-2,5-dione structure can undergo various functionalization reactions, including oxidation, alkylation, and allylation, to introduce further diversity. fao.org

Table 2: Chemical Transformations of this compound and Related Structures

| Reactive Site | Reaction Type | Reagents/Catalyst | Resulting Structure |

|---|---|---|---|

| Aryl Iodide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl-phenyl-pyrrolidine-2,5-dione |

| Alkynyl Group | Huisgen Cycloaddition (Click Chemistry) | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazolyl-phenyl-pyrrolidine-2,5-dione researchgate.net |

| Succinimide Ring | Ring Opening | Hydroxylamine (NH₂OH) | N-hydroxybutaneamide derivative (Hydroxamic Acid) mdpi.com |

| Succinimide Ring | Alkylation/Allylation | Alkyl/Allyl Halide, Base | C-functionalized pyrrolidine-2,5-dione fao.org |

Integration with Advanced Materials Science Research

The unique structural and reactive properties of this compound make it a promising candidate for integration into advanced materials. The pyrrolidine-dione scaffold has been used as a ligand to coordinate with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), leading to the formation of complexes with strong luminescent properties. researchgate.net These materials can serve as light-emitting sensitizers, with potential applications in displays, sensors, and bio-imaging. The presence of the heavy iodine atom in this compound could further enhance photophysical properties, such as promoting phosphorescence through the heavy-atom effect.

Furthermore, the ability of the aryl iodide group to participate in polymerization reactions opens the door for its use as a monomer. By employing cross-coupling methodologies, this compound can be incorporated into the backbone of conjugated polymers. Such polymers are the cornerstone of organic electronics, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The succinimide moiety can improve the solubility and processing characteristics of the resulting polymers while also providing a site for further post-polymerization modification.

Interdisciplinary Research with Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. DFT calculations can provide deep insights into molecular structure, electronic properties, and reactivity. nih.gov

Beyond analysis, computational methods are used for predictive design. Molecular docking simulations can forecast how derivatives of pyrrolidine-2,5-dione might bind to biological targets like enzymes, guiding the design of new therapeutic agents. nih.gov In materials science, computational screening can help identify derivatives with desirable electronic or photophysical properties before undertaking time-consuming and expensive synthesis. This interdisciplinary approach, combining theoretical predictions with experimental validation, accelerates the discovery and optimization of new functional molecules based on the this compound scaffold.

Table 3: Applications of Computational Chemistry in Pyrrolidine-2,5-dione Research

| Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Structural & Electronic Analysis | Molecular geometry, vibrational frequencies, HOMO/LUMO energies, reactivity indices. nih.gov |

| Polarizable Continuum Model (PCM) | Solvent Effects | Simulates how a solvent influences molecular properties and reaction pathways. nih.gov |

| Molecular Docking | Drug Design | Predicts binding affinity and orientation of a molecule within a protein's active site. nih.gov |

| Time-Dependent DFT (TD-DFT) | Materials Design | Predicts UV-Vis absorption spectra and other photophysical properties for luminescent materials. |

常见问题

Q. What are the standard synthetic routes for 1-(4-Iodophenyl)pyrrolidine-2,5-dione and its derivatives?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Cyclization reactions of substituted phenyl precursors with pyrrolidine-2,5-dione under mild conditions (e.g., room temperature, THF solvent) to form the core structure .

- CuI-catalyzed 1,3-cycloaddition for derivatization, enabling the introduction of triazolyl groups in a one-pot reaction .

- Optimization of substituents : Reaction conditions (temperature, solvent polarity, catalyst loading) are critical for controlling regioselectivity and yield, particularly when introducing electron-withdrawing groups like iodine .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm substituent placement on the pyrrolidine ring and aromatic protons .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for iodinated derivatives .

- X-ray crystallography : Resolves absolute configuration and crystal packing, with SHELXL refinement ensuring accuracy in bond-length and angle measurements .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies suggest interactions with:

- Enzymes : Inhibition of glycosidases and GABA-transaminase (e.g., IC values ranging from 5.2–160.4 μM in fluorometric assays) .

- Neurotransmitter receptors : Structural analogs with piperazine moieties show affinity for serotonin and dopamine receptors, implying potential CNS applications .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

- Substituent engineering : Introducing electron-deficient groups (e.g., halogens) at the 4-position of the phenyl ring improves metabolic stability and target binding .

- Heterocyclic hybridization : Fusion with azetidine or thiazepan rings (e.g., 1,4-thiazepan-4-yl derivatives) enhances pharmacokinetic properties, as seen in analogs with improved blood-brain barrier penetration .

- Structure-activity relationship (SAR) studies : Systematic variation of substituents on the pyrrolidine core and phenyl ring, followed by in vitro binding assays, identifies critical pharmacophores .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity issues : Use HPLC-MS to verify compound integrity (>95% purity) and rule out degradation products .

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) across labs. For example, GABA-transaminase activity assays require strict pH control (7.4) and substrate saturation .

- Species-specific effects : Cross-validate findings in multiple models (e.g., murine vs. human cell lines) .

Q. What computational strategies support the design of derivatives with improved target affinity?

- Docking simulations : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., glycogen synthase kinase-3 for Alzheimer’s research) .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability of key hydrogen bonds (e.g., between the dione moiety and catalytic lysine residues) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with inhibitory potency to guide synthetic prioritization .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystal packing disruption : The bulky iodophenyl group often leads to disordered lattices. Use slow vapor diffusion with polar solvents (e.g., DMSO:water) to improve crystal quality .

- Heavy atom effects : Leverage iodine’s strong X-ray scattering for phase determination in SHELXD, followed by SHELXL refinement for precise anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。